

Measuring Citrate Synthase Activity: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Oxalacetic acid

Cat. No.: B7770685

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citrate synthase (CS) is a key pacemaker enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate.[1] As it is exclusively located within the mitochondrial matrix, its activity is a reliable indicator of mitochondrial content and integrity.[2][3] Accurate measurement of citrate synthase activity is crucial for studies related to cellular metabolism, mitochondrial dysfunction, and the effects of therapeutic agents on metabolic pathways.

This document provides detailed protocols for measuring citrate synthase activity, with a primary focus on the widely used colorimetric assay involving oxaloacetate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle of the Assay

The most common method for determining citrate synthase activity relies on a two-step reaction. First, citrate synthase catalyzes the reaction between acetyl coenzyme A (acetyl-CoA) and oxaloacetate to produce citrate and coenzyme A with a free thiol group (CoA-SH).[2] Subsequently, the released CoA-SH reacts with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored product that can be quantified by measuring its

absorbance at 412 nm. The rate of TNB formation is directly proportional to the citrate synthase activity in the sample.

An alternative, though less common, method involves a discontinuous spectrophotometric procedure that measures the utilization of oxaloacetate with 2,4-dinitrophenylhydrazine.

Data Presentation

Quantitative Assay Parameters

Parameter	Value	Source
Wavelength for TNB detection	412 nm	
Molar extinction coefficient of TNB (ϵ)	$13.6 \text{ mM}^{-1} \text{ cm}^{-1}$	
Michaelis constant (K_m) for acetyl-CoA (rat liver)	$16 \text{ }\mu\text{M}$	
Michaelis constant (K_m) for oxaloacetate (rat liver)	$2 \text{ }\mu\text{M}$	
Michaelis constant (K_m) for acetyl-CoA (rat brain)	$4.5 \text{ }\mu\text{M}$	
Michaelis constant (K_m) for oxaloacetate (rat brain)	$5.0 \text{ }\mu\text{M}$	
Typical sample protein concentration (mitochondrial)	$0.4 - 8 \text{ }\mu\text{g}$	
Typical sample protein concentration (whole cell extract)	$8 - 10 \text{ }\mu\text{g}$	

Experimental Protocols

Protocol 1: Colorimetric Assay of Citrate Synthase Activity in a 96-Well Plate

This protocol is adapted from commercially available kits and is suitable for high-throughput analysis.

Materials:

- 96-well clear flat-bottom plate
- Microplate reader capable of kinetic measurements at 412 nm
- Multichannel pipette
- Ice
- Sample (isolated mitochondria, tissue homogenate, or cell lysate)
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)
- Acetyl CoA solution (e.g., 30 mM)
- DTNB solution (e.g., 10 mM)
- Oxaloacetate solution (e.g., 10 mM)
- Triton X-100 (10%) for total activity measurement

Procedure:

- Sample Preparation:
 - Tissue Homogenate: Homogenize tissue (e.g., 10 mg) in 100 μ l of ice-cold Assay Buffer or a lysis reagent like CellLytic MT. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris and collect the supernatant.
 - Cell Lysate: Harvest cells (e.g., 1×10^6) and lyse them in 100 μ l of ice-cold Assay Buffer. Keep on ice for 10 minutes, then centrifuge to clear the lysate.
 - Isolated Mitochondria: Isolate mitochondria using a suitable kit or protocol. Resuspend the mitochondrial pellet in Assay Buffer.

- Determine the protein concentration of your sample using a standard method (e.g., BCA assay). Dilute the sample with Assay Buffer to a suitable concentration.
- Reagent Preparation:
 - Prepare fresh Oxaloacetate solution (e.g., 10 mM) in Assay Buffer. This solution can typically be stored at -20°C for up to one week.
 - Prepare working solutions of Acetyl CoA and DTNB in Assay Buffer.
- Assay Reaction:
 - Set the microplate reader to perform a kinetic read at 412 nm, with readings taken every 10-30 seconds for 1.5 to 10 minutes.
 - Prepare a master mix for the desired number of reactions. For each well, the reaction mix will contain:
 - Assay Buffer
 - Sample (e.g., 1-50 µl)
 - Acetyl CoA (to a final concentration of ~0.3 mM)
 - DTNB (to a final concentration of ~0.1 mM)
 - Triton X-100 (0.1-0.2% final concentration, if measuring total mitochondrial activity)
 - Add the reaction mix to the wells of the 96-well plate.
 - Measure the baseline absorbance for 1.5 minutes to account for any endogenous thiol or deacetylase activity.
 - Initiate the reaction by adding oxaloacetate solution (to a final concentration of ~0.5-1 mM) to each well using a multichannel pipette to ensure simultaneous starting of the reaction.
 - Immediately start recording the absorbance at 412 nm.
- Data Analysis:

- Plot the absorbance values against time.
- Determine the rate of reaction ($\Delta A/\text{min}$) from the linear portion of the curve.
- Calculate the citrate synthase activity using the following formula:

$$\text{Activity } (\mu\text{mol}/\text{min}/\text{mg}) = (\Delta A/\text{min}) / (\epsilon * L * [\text{Protein}])$$

Where:

- $\Delta A/\text{min}$ = Change in absorbance per minute
- ϵ = Molar extinction coefficient of TNB ($13.6 \text{ mM}^{-1} \text{ cm}^{-1}$)
- L = Path length of the sample in the well (cm). For a standard 96-well plate, this is often provided by the manufacturer or can be determined empirically. A value of 0.625 cm is sometimes used.
- $[\text{Protein}]$ = Protein concentration of the sample in mg/mL.

Protocol 2: Assessment of Mitochondrial Integrity

Citrate synthase activity can be used to assess the integrity of the inner mitochondrial membrane, as the substrates for the enzyme cannot readily cross an intact membrane.

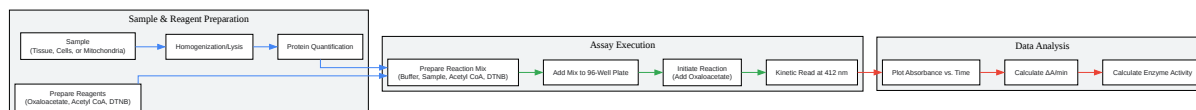
Procedure:

- Prepare two aliquots of your isolated mitochondria sample.
- In one aliquot, measure the citrate synthase activity as described in Protocol 1, but omit the Triton X-100. This measures the activity from mitochondria with damaged membranes.
- In the second aliquot, measure the total citrate synthase activity by including Triton X-100 in the reaction mix to lyse all mitochondria.
- Calculate the percentage of intact mitochondria:

$$\% \text{ Intact Mitochondria} = (1 - (\text{Activity without Triton X-100} / \text{Activity with Triton X-100})) * 100$$

Visualizations

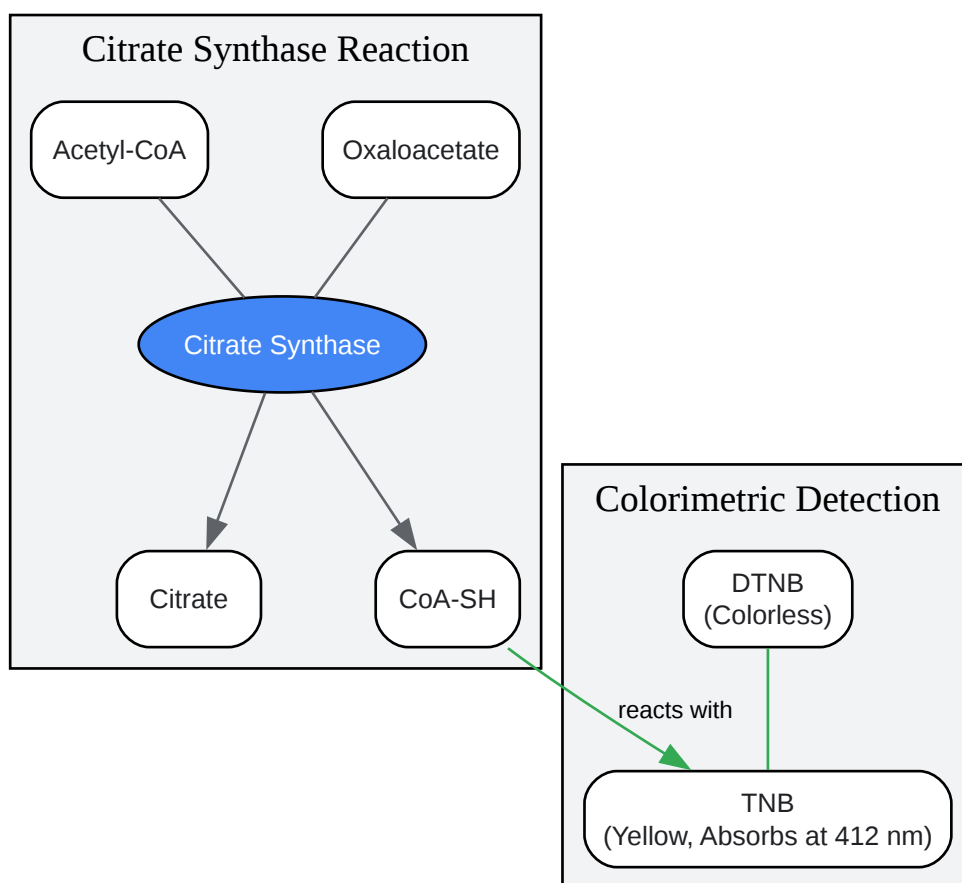
Citrate Synthase Activity Assay Workflow



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Caption: Workflow for measuring citrate synthase activity.

Citrate Synthase Reaction and DTNB Coupling



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Caption: The coupled enzymatic reaction for the colorimetric assay.

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